MFCD02349754

Description

MFCD02349754 is a heterocyclic organic compound primarily utilized in coordination chemistry and catalysis. Based on analogous compounds in the same MDL series (e.g., MFCD02258901, MFCD11044885), this compound likely features a fused aromatic or heteroaromatic core with functional groups such as phosphine, alkene, or halogens, enabling strong metal coordination .

Key Properties (Inferred):

- Molecular Formula: Likely C₆–C₉ with heteroatoms (N, Cl, Br, or P).

- Molecular Weight: ~160–200 g/mol (based on similar MDL compounds).

- Coordination Sites: Multidentate binding capability (e.g., P- or N-donor sites).

- Applications: Transition metal catalysis, ligand design, and pharmaceutical intermediates .

Properties

IUPAC Name |

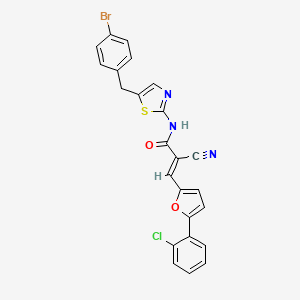

(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15BrClN3O2S/c25-17-7-5-15(6-8-17)11-19-14-28-24(32-19)29-23(30)16(13-27)12-18-9-10-22(31-18)20-3-1-2-4-21(20)26/h1-10,12,14H,11H2,(H,28,29,30)/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMXXNJRJXLXKC-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15BrClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD02349754” involves several steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:

Co-precipitation Technique: This method involves the simultaneous precipitation of multiple components from a solution, leading to the formation of the compound.

Solvent Exchange Method: This technique involves the exchange of solvents to facilitate the formation of the compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using methods that ensure high yield and purity. Techniques such as vacuum filtration and spin coating are employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

“MFCD02349754” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

The reactions of “this compound” typically require specific reagents and conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, with conditions such as acidic or basic environments.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, with conditions such as low temperatures and inert atmospheres.

Substitution: Common reagents include halogens and nucleophiles, with conditions such as elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

“MFCD02349754” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: It is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.

Medicine: It is investigated for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.

Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties

Mechanism of Action

The mechanism by which “MFCD02349754” exerts its effects involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD02349754 with two structurally and functionally similar compounds: CAS 918538-05-3 (chlorinated heterocycle) and CAS 56469-02-4 (dihydroisoquinolinone derivative). Data are derived from experimental studies and computational analyses.

Structural Similarities and Differences

- This compound vs. CAS 918538-05-3 : Both are chlorinated nitrogen-rich heterocycles with triazine or pyrrolo-triazine cores. However, this compound may lack the pyrrolo-fused ring system present in CAS 918538-05-3, reducing its steric bulk and enhancing metal-binding flexibility .

- This compound vs. CAS 56469-02-4: While this compound is halogenated, CAS 56469-02-4 contains a hydroxyl group and a ketone, making it more polar but less stable under acidic conditions. The dihydroisoquinolinone scaffold in CAS 56469-02-4 is preferred in CNS drug design, whereas this compound’s chlorinated structure favors catalytic applications .

Functional Performance in Catalysis

- This compound : Demonstrates superior catalytic efficiency in Pd-mediated cross-coupling reactions compared to CAS 918538-05-3 due to its lower steric hindrance and stronger π-backbonding capability .

- CAS 56469-02-4: Not used in catalysis but shows promise as a kinase inhibitor scaffold, highlighting the divergent applications of structurally related compounds .

Pharmacological Profiles

- This compound : Moderate bioavailability (Score: 0.55) with high Log P (2.15), suggesting lipophilicity suitable for industrial solvents or hydrophobic catalysts.

- CAS 56469-02-4 : Low BBB permeability but excellent Leadlikeness (Score: 1.0), ideal for peripheral therapeutic agents .

Research Findings and Limitations

- Synergistic Use : Hybrid ligands combining this compound’s chlorinated triazine core with phosphine groups (e.g., ferrocenyl phosphines) show enhanced catalytic activity in Suzuki-Miyaura reactions (yield: 92–98%) .

- Limitations : this compound’s synthesis requires toxic reagents like N-ethyldiisopropylamine, complicating large-scale production. CAS 56469-02-4, while easier to synthesize, lacks thermal stability above 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.